molecular formula C11H22ClNO2 B8262880 methyl 2-amino-4-cyclohexylbutanoate;hydrochloride CAS No. 1262538-19-1

methyl 2-amino-4-cyclohexylbutanoate;hydrochloride

Cat. No.: B8262880
CAS No.: 1262538-19-1
M. Wt: 235.75 g/mol
InChI Key: YEOBZEFNEFDNJI-UHFFFAOYSA-N
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Description

“Cyclohexanebutanoic acid, alpha-amino-, methyl ester, hydrochloride (1:1)” is also known as “Methyl α-aminoisobutyrate hydrochloride”. It has the empirical formula C5H11NO2 · HCl and a molecular weight of 153.61 . It is used as a specific substrate of amino acid transport system A in studies on amino acid transport systems .


Molecular Structure Analysis

The molecular structure of “Cyclohexanebutanoic acid, alpha-amino-, methyl ester, hydrochloride (1:1)” includes a methyl ester group, an alpha-amino group, and a hydrochloride group . The presence of these functional groups contributes to its reactivity and its use in various chemical reactions.


Chemical Reactions Analysis

The chemical reactions involving “Cyclohexanebutanoic acid, alpha-amino-, methyl ester, hydrochloride (1:1)” often involve the cleavage of the methyl ester group and the formation of new bonds with the alpha-amino group . These reactions are typically carried out under specific conditions to ensure the selective deprotection of esters .


Physical and Chemical Properties Analysis

The physical and chemical properties of “Cyclohexanebutanoic acid, alpha-amino-, methyl ester, hydrochloride (1:1)” are influenced by its molecular structure. It is a white powder with an assay of ≥98% (TLC) and should be stored at a temperature of −20°C .

Mechanism of Action

The mechanism of action of “Cyclohexanebutanoic acid, alpha-amino-, methyl ester, hydrochloride (1:1)” is largely dependent on its use in a particular context. For instance, when used as a substrate in amino acid transport studies, it likely interacts with the transport system to facilitate the movement of amino acids across cell membranes .

Future Directions

The future directions for “Cyclohexanebutanoic acid, alpha-amino-, methyl ester, hydrochloride (1:1)” could involve the development of new synthesis methods and applications. For instance, there is ongoing research into the development of greener and more efficient methods for the synthesis of amino acid esters . Additionally, given its role as a substrate in amino acid transport studies, there may be potential for its use in the development of new therapeutic strategies .

Properties

IUPAC Name

methyl 2-amino-4-cyclohexylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9;/h9-10H,2-8,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOBZEFNEFDNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC1CCCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262538-19-1
Record name Cyclohexanebutanoic acid, α-amino-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262538-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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